N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
This compound belongs to the class of benzamide derivatives featuring a 1,3-thiazole core substituted with a tert-butyl group at the 4-position and a sulfonamide-linked 3-methylpiperidine moiety at the para position of the benzamide ring.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14-6-5-11-23(12-14)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(13-27-19)20(2,3)4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECNZEUZHZKZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of N-substituted pyridinium salts.
Sulfonylation: The sulfonyl group can be introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide group by reacting the sulfonylated piperidine derivative with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biology: It can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Thiazole and Sulfonamide Motifs
Key Compounds:
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide (CAS 735299-22-6)
- Structural Differences : The sulfonamide group is linked to a 4-methylphenyl ring instead of 3-methylpiperidine.
- Properties : Molecular weight 429.6 g/mol, XLogP3 4.7, and topological polar surface area (TPSA) 125 Ų .
- Implications : The aromatic substituent may reduce solubility compared to the target compound’s piperidine group, which could enhance membrane permeability.
4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS 300814-99-7)
- Structural Differences : Lacks the 3-methylpiperidine substituent; sulfonamide connects directly to the thiazole ring.
- Properties : Molecular weight 415.53 g/mol, simpler structure with fewer rotatable bonds (6 vs. target compound’s likely higher flexibility) .
- Implications : Reduced steric bulk may improve binding to flat enzymatic pockets but decrease selectivity.
4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1400) Structural Differences: Replaces tert-butyl with pyridinyl and sulfonamide with methylsulfanyl.
Table 1: Comparative Physicochemical Properties
Key Insights and Implications
- Lipophilicity vs. Solubility : The tert-butyl and 3-methylpiperidine groups in the target compound likely increase lipophilicity (higher XLogP3) compared to analogs with polar substituents (e.g., pyridine in G786-1400), impacting bioavailability .
- Biological Selectivity : The piperidine ring may confer selectivity toward enzymes with deep hydrophobic active sites, whereas phenyl or pyridinyl analogs might target shallower pockets .
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest primarily due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
The molecular formula of this compound is C14H20N2O2S2. Its structure includes a thiazole ring, a sulfonamide group, and a benzamide moiety, contributing to its biological activity.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 352560-76-0 |
Antimicrobial Activity
Research has indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine sulfonamide group in our compound may enhance this activity through increased binding affinity to bacterial targets.
Anti-Tubercular Activity
In recent studies focusing on anti-tubercular agents, compounds structurally related to this compound were evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values in the low micromolar range (1.35 to 2.18 μM), indicating significant anti-tubercular potential . The thiazole ring is believed to play a crucial role in the mechanism of action against tuberculosis.
Cytotoxicity Studies
Cytotoxicity assessments are vital for determining the safety profile of new compounds. In vitro studies involving human embryonic kidney (HEK) cells demonstrated that several thiazole derivatives were non-toxic at concentrations effective against bacterial strains. This suggests that this compound may also exhibit a favorable safety profile .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazole-based compounds and evaluated their biological activities. Among these, one compound closely related to our target exhibited significant antimicrobial and anti-tubercular activities with low cytotoxicity .
Case Study 2: Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship of thiazole derivatives revealed that modifications on the benzamide portion significantly influenced biological activity. Compounds with enhanced lipophilicity showed improved penetration into bacterial cells, thereby increasing their efficacy .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide, and how is purity ensured?
- Methodology : The compound is synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in tetrahydrofuran (THF) as a solvent. For example, analogous compounds (e.g., piperazine-linked benzamides) are prepared by reacting intermediates with sulfonyl chlorides under basic conditions (e.g., triethylamine). Purification involves silica gel column chromatography, followed by recrystallization or HPLC for high-purity isolates (≥95% CAS purity) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions (e.g., tert-butyl on thiazole, sulfonyl-piperidine linkage).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Validates functional groups like sulfonyl (S=O stretch ~1350-1150 cm) and amide (C=O stretch ~1650 cm) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodology :
- Cancer Cell Viability Assays : Use MTT or ATP-based assays in glioblastoma (U87-MG) or breast cancer (MCF-7) cell lines, referencing anti-angiogenic benzamide analogs .
- Enzyme Inhibition Studies : Target-specific assays (e.g., Bcl-2 inhibition via fluorescence polarization) to assess apoptosis modulation, as seen in structurally related Bcl-2 inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the sulfonyl-piperidine moiety for enhanced target binding?
- Methodology :
- Substituent Variation : Synthesize analogs with modified piperidine rings (e.g., 3-ethylpiperidine, morpholine) and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like Hec1/Nek2 or Bcl-2 to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and lipophilicity (logP via shake-flask method) to correlate structural changes with bioavailability .
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration, serum-free media) to minimize variability.
- Impurity Analysis : Use HPLC-MS to identify and quantify trace impurities (e.g., de-sulfonated byproducts) that may interfere with activity .
- Orthogonal Validation : Confirm results using alternative methods (e.g., CRISPR knockouts for target validation if siRNA data is inconsistent) .
Q. How can the compound’s mechanism of action in disrupting mitotic pathways be elucidated?
- Methodology :
- Transcriptomic Profiling : RNA-seq or single-cell sequencing to identify dysregulated genes (e.g., mitotic regulators PLK1, Aurora kinases).
- Live-Cell Imaging : Track mitotic arrest in HeLa cells expressing fluorescent tubulin (e.g., GFP-α-tubulin) to observe spindle defects.
- Biochemical Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins (e.g., Hec1/Nek2 complex) for identification via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
